(4E)-4-[1,3-benzodioxol-5-yl(hydroxy)methylidene]-1-(3-morpholin-4-ylpropyl)-5-(3-propoxyphenyl)pyrrolidine-2,3-dione
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Overview
Description
(4E)-4-[1,3-benzodioxol-5-yl(hydroxy)methylidene]-1-(3-morpholin-4-ylpropyl)-5-(3-propoxyphenyl)pyrrolidine-2,3-dione is a complex organic compound that features a pyrrolidine-2,3-dione core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-[1,3-benzodioxol-5-yl(hydroxy)methylidene]-1-(3-morpholin-4-ylpropyl)-5-(3-propoxyphenyl)pyrrolidine-2,3-dione typically involves multi-step organic reactions. The starting materials might include 1,3-benzodioxole, morpholine, and propoxybenzene derivatives. Key steps could involve:
- Formation of the pyrrolidine-2,3-dione core through cyclization reactions.
- Introduction of the benzodioxole and propoxyphenyl groups via substitution reactions.
- Final modifications to introduce the hydroxy and morpholin-4-ylpropyl groups.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for large-scale production. This could include:
- Use of continuous flow reactors to improve reaction efficiency.
- Optimization of reaction conditions such as temperature, pressure, and solvent choice.
- Implementation of purification techniques like crystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4E)-4-[1,3-benzodioxol-5-yl(hydroxy)methylidene]-1-(3-morpholin-4-ylpropyl)-5-(3-propoxyphenyl)pyrrolidine-2,3-dione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl groups in the pyrrolidine-2,3-dione core can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) under mild conditions.
Reduction: Reagents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).
Substitution: Conditions might include the use of strong acids or bases, depending on the type of substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, this compound might be studied for its potential as a drug candidate. Its structural features suggest it could interact with biological targets, making it a subject of interest in pharmacology.
Medicine
In medicine, (4E)-4-[1,3-benzodioxol-5-yl(hydroxy)methylidene]-1-(3-morpholin-4-ylpropyl)-5-(3-propoxyphenyl)pyrrolidine-2,3-dione could be investigated for its therapeutic potential. It might exhibit activity against certain diseases or conditions, warranting further research.
Industry
In industry, this compound could be used in the development of new materials. Its unique properties might make it suitable for applications in polymers, coatings, or other advanced materials.
Mechanism of Action
The mechanism of action of (4E)-4-[1,3-benzodioxol-5-yl(hydroxy)methylidene]-1-(3-morpholin-4-ylpropyl)-5-(3-propoxyphenyl)pyrrolidine-2,3-dione would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- (4E)-4-[1,3-benzodioxol-5-yl(hydroxy)methylidene]-1-(3-morpholin-4-ylpropyl)-5-(3-methoxyphenyl)pyrrolidine-2,3-dione
- (4E)-4-[1,3-benzodioxol-5-yl(hydroxy)methylidene]-1-(3-morpholin-4-ylpropyl)-5-(3-ethoxyphenyl)pyrrolidine-2,3-dione
Uniqueness
The uniqueness of (4E)-4-[1,3-benzodioxol-5-yl(hydroxy)methylidene]-1-(3-morpholin-4-ylpropyl)-5-(3-propoxyphenyl)pyrrolidine-2,3-dione lies in its specific combination of functional groups. This unique structure might confer distinct properties, such as enhanced reactivity or specific biological activity, compared to similar compounds.
Properties
IUPAC Name |
(4E)-4-[1,3-benzodioxol-5-yl(hydroxy)methylidene]-1-(3-morpholin-4-ylpropyl)-5-(3-propoxyphenyl)pyrrolidine-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N2O7/c1-2-13-35-21-6-3-5-19(16-21)25-24(26(31)20-7-8-22-23(17-20)37-18-36-22)27(32)28(33)30(25)10-4-9-29-11-14-34-15-12-29/h3,5-8,16-17,25,31H,2,4,9-15,18H2,1H3/b26-24+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UACOIMKQRUVWJN-SHHOIMCASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C2C(=C(C3=CC4=C(C=C3)OCO4)O)C(=O)C(=O)N2CCCN5CCOCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=CC(=C1)C2/C(=C(/C3=CC4=C(C=C3)OCO4)\O)/C(=O)C(=O)N2CCCN5CCOCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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